molecular formula C5H5NO5S B7988393 6-hydroxy-4-oxo-1H-pyridine-3-sulfonic acid

6-hydroxy-4-oxo-1H-pyridine-3-sulfonic acid

Cat. No.: B7988393
M. Wt: 191.16 g/mol
InChI Key: BLGVTZLMMGSBRG-UHFFFAOYSA-N
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Description

The compound identified as “6-hydroxy-4-oxo-1H-pyridine-3-sulfonic acid” is known as resiniferatoxin. Resiniferatoxin is a naturally occurring chemical found in the latex of the Euphorbia resinifera plant. It is a potent agonist of the transient receptor potential vanilloid 1 (TRPV1) receptor, which is involved in the sensation of pain and heat.

Preparation Methods

Synthetic Routes and Reaction Conditions

Resiniferatoxin can be synthesized through a series of chemical reactions starting from simpler organic compounds. The synthesis involves multiple steps, including the formation of key intermediates and the introduction of functional groups necessary for its biological activity. The reaction conditions typically require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of resiniferatoxin involves the extraction of the compound from the latex of Euphorbia resinifera. The extraction process includes several purification steps to isolate resiniferatoxin from other components present in the latex. Advanced techniques such as chromatography and crystallization are employed to achieve high purity levels suitable for research and medical applications.

Chemical Reactions Analysis

Types of Reactions

Resiniferatoxin undergoes various chemical reactions, including:

    Oxidation: Resiniferatoxin can be oxidized to form different derivatives, which may have altered biological activities.

    Reduction: Reduction reactions can modify the functional groups in resiniferatoxin, potentially changing its interaction with biological targets.

    Substitution: Substitution reactions involve replacing specific atoms or groups within the resiniferatoxin molecule with other atoms or groups, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in the chemical reactions of resiniferatoxin include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent choice, are carefully optimized to achieve the desired transformations.

Major Products Formed

The major products formed from the chemical reactions of resiniferatoxin depend on the specific reaction conditions and reagents used. These products can include oxidized derivatives, reduced forms, and substituted analogs, each with potentially different biological properties.

Scientific Research Applications

Resiniferatoxin has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the structure-activity relationships of TRPV1 receptor agonists.

    Biology: Employed in research to understand the mechanisms of pain sensation and the role of TRPV1 receptors in various physiological processes.

    Medicine: Investigated for its potential use in pain management, particularly for conditions involving chronic pain and inflammation.

    Industry: Utilized in the development of new analgesic drugs and other therapeutic agents targeting TRPV1 receptors.

Mechanism of Action

Resiniferatoxin exerts its effects by binding to the TRPV1 receptor, a cation channel involved in the detection of heat and pain. Upon binding, resiniferatoxin activates the receptor, leading to an influx of calcium ions into the cell. This activation results in the desensitization of pain-sensing neurons, thereby reducing the sensation of pain. The molecular targets and pathways involved include the TRPV1 receptor and downstream signaling cascades that modulate pain perception.

Comparison with Similar Compounds

Resiniferatoxin is unique among TRPV1 receptor agonists due to its high potency and specificity. Similar compounds include capsaicin, the active component of chili peppers, and other synthetic TRPV1 agonists. Compared to these compounds, resiniferatoxin has a much higher affinity for the TRPV1 receptor and induces a more prolonged desensitization effect. This makes it a valuable tool for research and potential therapeutic applications.

List of Similar Compounds

  • Capsaicin
  • Olvanil
  • Dihydrocapsaicin
  • Nonivamide

Properties

IUPAC Name

6-hydroxy-4-oxo-1H-pyridine-3-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO5S/c7-3-1-5(8)6-2-4(3)12(9,10)11/h1-2H,(H2,6,7,8)(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLGVTZLMMGSBRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=C(C1=O)S(=O)(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(NC=C(C1=O)S(=O)(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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